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molecular formula C10H7NO2 B097937 4-Cyanocinnamic acid CAS No. 16642-94-7

4-Cyanocinnamic acid

Cat. No. B097937
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300342B1

Procedure details

100.1 g (0.578 mol) of 4-cyano-cinnamic acid are taken up in 1400 ml 1N potassium carbonate solution and hydrogenated over palladium-charcoal at 5 bar for 2.5 hours. Then the solution is made slightly acidic and the precipitate is suction filtered, and then dried in the circulating air drier.
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]>C(=O)([O-])[O-].[K+].[K+].[Pd]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:12][CH:13]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
100.1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
1400 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the circulating air drier

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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